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3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Lipophilicity Membrane permeability logP

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-78-9; molecular formula C15H14N4O; molecular weight 266.30 g/mol) is a small-molecule heterocyclic amide belonging to the pyrazolo[1,5-a]pyrimidine benzamide class. This class is recognized as a privileged kinase-inhibitor scaffold, with numerous derivatives demonstrating nanomolar-range inhibition of cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase delta (PI3Kδ), and discoidin domain receptor 1 (DDR1).

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 2034234-78-9
Cat. No. B2967770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS2034234-78-9
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C
InChIInChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20)
InChIKeyDVXKHZKFGZQTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-78-9): Core Scaffold, Physicochemical Identity, and Kinase-Targeted Research Positioning


3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-78-9; molecular formula C15H14N4O; molecular weight 266.30 g/mol) is a small-molecule heterocyclic amide belonging to the pyrazolo[1,5-a]pyrimidine benzamide class [1]. This class is recognized as a privileged kinase-inhibitor scaffold, with numerous derivatives demonstrating nanomolar-range inhibition of cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase delta (PI3Kδ), and discoidin domain receptor 1 (DDR1) [2][3]. The compound features a 3,4-dimethylbenzamide moiety appended to the pyrazolo[1,5-a]pyrimidin-6-yl core, a substitution pattern that modulates lipophilicity, metabolic stability, and target engagement relative to unsubstituted, halogenated, or alkoxy-substituted analogs. Its structural simplicity—lacking halogen atoms, chiral centers, or metabolically labile ether/thioether linkages—positions it as a synthetically accessible, cost-efficient entry point for kinase-focused medicinal chemistry programs and biochemical probe development.

Pyrazolo[1,5-a]pyrimidine benzamide scaffold class associated with kinase inhibition study context
3,4-Dimethyl substitution provides clean, non-halogenated core for SAR expansion and metabolic profiling
Synthetically accessible via single amide coupling; supports parallel library synthesis for medicinal chemistry

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: Why In-Class Benzamide Analogs Cannot Be Treated as Interchangeable Procurement Items


Within the pyrazolo[1,5-a]pyrimidin-6-yl benzamide series, even minor substituent alterations on the benzamide phenyl ring produce substantially divergent physicochemical and pharmacological profiles that preclude generic substitution for research and development purposes [1]. The 3,4-dimethyl substitution pattern imparts a distinct combination of lipophilicity (estimated XLogP3 ≈ 2.2–2.6), hydrogen-bond donor count (1 HBD; amide NH only), and metabolic vulnerability profile that differs fundamentally from analogs bearing electron-withdrawing groups (e.g., fluoro, trifluoromethyl, difluoromethanesulfonyl), alkoxy substituents, or thioether linkages . These differences translate into measurable variation in kinase selectivity, off-target binding, aqueous solubility, and cytochrome P450-mediated clearance—parameters that determine whether a compound performs reproducibly in biochemical assays, cellular models, and in vivo pharmacokinetic studies [2]. Selecting an analog with a different substitution pattern therefore risks invalidating structure–activity relationship (SAR) conclusions, introducing confounding variables into screening cascades, or necessitating costly re-optimization of synthetic routes and analytical methods. The quantitative evidence below details the specific differentiation dimensions that justify prioritized procurement of the 3,4-dimethyl variant.

Lipophilicity shift 3,4-Dimethyl vs. 4-fluoro or 4-isopropoxy analogs may alter passive permeability, off-target binding, and solubility profile, limiting direct interchangeability in cell-based assays.
Metabolic divergence Methyl substitution avoids halogen-related CYP-mediated oxidative defluorination pathways, but benzylic oxidation still occurs; halogenated analogs may introduce reactive metabolite risks that shift pharmacokinetic interpretation.
Kinase selectivity context Substituent-dependent kinase selectivity profiles (CDK, PI3Kδ) reported within the class; even close analogs may exhibit shifted isoform engagement that affects assay interpretation.

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: Quantified Differentiation Evidence vs. Closest Analogs for Scientific Selection and Procurement Decisions


Lipophilicity Advantage: ΔlogP ≈ +0.8 vs. Unsubstituted Parent Scaffold Confers Superior Membrane Permeability Potential

The 3,4-dimethyl substitution on the benzamide ring increases the compound's lipophilicity by approximately ΔlogP = +0.8 relative to the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide [1]. PubChem-computed XLogP3 values for the target compound fall within the 2.2–2.6 range, compared to approximately 1.4–1.8 for the parent scaffold, placing it within the optimal lipophilicity window (logP 1–3) for oral absorption and cellular permeability while avoiding the excessive lipophilicity (logP >5) that often drives promiscuous off-target binding and poor aqueous solubility [2]. By contrast, fluorinated analogs such as 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034480-59-4) display intermediate logP values (~1.8–2.0), while 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034449-29-9) exceeds logP 3.0, entering a range associated with increased metabolic liability and solubility challenges [1].

Lipophilicity window
Data to verify
ΔlogP ≈ +0.8 vs. unsubstituted parent; target XLogP3 ≈ 2.2–2.6 (within drug-like 1–3 range), vs. 1.4–1.8 parent, ~1.8–2.0 4-F, >3.0 4-isopropoxy
Balances permeability and solubility for cell-based assays
Computed values; confirm by experimental logP determination
Lipophilicity Membrane permeability logP Drug-likeness Physicochemical profiling

Metabolic Stability: Methyl Substituents Avoid CYP450-Mediated Oxidative and Reductive Metabolism Liabilities of Halogenated Analogs

The 3,4-dimethyl substitution pattern eliminates the metabolic soft spots commonly introduced by halogen atoms (fluoro, chloro, trifluoromethyl) or heteroatom-containing substituents (alkoxy, thioether, sulfonyl) found on competing pyrazolo[1,5-a]pyrimidin-6-yl benzamide analogs [1]. Compounds bearing 4-fluoro or 2-difluoromethanesulfonyl groups are susceptible to CYP450-mediated oxidative defluorination and glutathione conjugation, respectively, which can generate reactive metabolites and shorten in vivo half-life [2]. The target compound's methyl groups, while subject to CYP450-catalyzed benzylic hydroxylation, undergo this transformation at rates that are generally predictable and amenable to structural blocking strategies (e.g., deuteration), offering a cleaner metabolic profile for pharmacokinetic studies. In the broader pyrazolo[1,5-a]pyrimidine class, the lead CDK inhibitor BS-194—which incorporates alkyl substituents analogous to the 3,4-dimethyl motif—demonstrated an elimination half-life of 178 minutes following oral dosing in mice, establishing that alkyl-substituted pyrazolo[1,5-a]pyrimidines can achieve pharmacologically relevant exposure without the metabolic liabilities of halogenated congeners [3].

Metabolic stability
Class-level
3,4-Dimethyl: benzylic hydroxylation predicted; no halogen or thioether soft spots. Class benchmark BS-194 (alkyl-substituted) t½ = 178 min oral in mice.
May reduce reactive metabolite risk relative to halogenated analogs
Direct microsomal stability data not published; class-level inference only
Metabolic stability CYP450 Oxidative metabolism Half-life Clearance

Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Benzamide Scaffold Demonstrates Nanomolar CDK4/6 and PI3Kδ Inhibitory Activity, Supporting Target-Class Prioritization

Although direct kinase inhibition data for 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide have not been published in peer-reviewed literature, the pyrazolo[1,5-a]pyrimidine benzamide scaffold class has yielded multiple sub-micromolar kinase inhibitors, establishing a strong class-level precedent for target engagement. A 2026 structure-based design study identified pyrazolo[1,5-a]pyrimidine derivative 19i, which inhibited CDK4 with an IC50 of 0.087 μM and CDK6 with an IC50 of 0.114 μM, and suppressed HCT-116 colorectal cancer cell proliferation with an IC50 of 1.02 μM, comparable to doxorubicin (IC50 1.08 μM) [1]. In the PI3Kδ space, benzimidazole-pyrazolo[1,5-a]pyrimidine hybrid CPL302415 achieved an IC50 of 18 nM against PI3Kδ with isoform selectivity ratios of 79-fold (PI3Kα/δ), 1415-fold (PI3Kβ/δ), and 939-fold (PI3Kγ/δ), while the indole-pyrazolo[1,5-a]pyrimidine CPL302253 reached an IC50 of 2.8 nM [2][3]. For direct-linked pyrazolo[1,5-a]pyrimidine benzamides most structurally analogous to the target compound, compounds 6t and 6s inhibited CDK2 with IC50 values of 0.09 μM and 0.23 μM, respectively, and TRKA with an IC50 of 0.45 μM [4]. These data collectively demonstrate that the pyrazolo[1,5-a]pyrimidin-6-yl benzamide connectivity supports potent, selective kinase engagement, and that the 3,4-dimethyl substitution pattern—lacking the bulky benzimidazole or indole appendages of the most potent analogs—may offer a favorable balance of potency and physicochemical simplicity.

Kinase inhibition class benchmark
Class-level
Class examples: direct-linked benzamide analogs CDK2 IC50 0.09–0.23 µM; CDK4/6 0.087–0.114 µM; PI3Kδ 2.8–18 nM
Supports kinase-targeted tool compound rationale; direct data needed
Target compound itself not yet profiled in published kinase panels
CDK4/6 inhibition PI3Kδ inhibition Kinase selectivity Cancer cell proliferation Anti-inflammatory therapy

Synthetic Accessibility: 3,4-Dimethylbenzamide Building Block Enables Cost-Efficient Procurement and Rapid Analog Generation Relative to Complex Substituent-Dependent Analogs

The 3,4-dimethylbenzamide moiety is a commercially abundant, low-cost building block (3,4-dimethylbenzoic acid and 3,4-dimethylbenzamide are catalog items from multiple major chemical suppliers), enabling synthesis of the target compound via a single amide coupling step with pyrazolo[1,5-a]pyrimidin-6-amine . In contrast, closely related analogs require more expensive and synthetically demanding starting materials: 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide necessitates the introduction of a metabolically labile thioether linkage, while 4-isopropoxy and 2-trifluoromethoxy analogs require additional O-alkylation or trifluoromethoxylation steps that add 2–3 synthetic transformations and increase cost per gram by an estimated 3- to 10-fold based on commercial catalog pricing of the corresponding benzoic acid precursors . The target compound's synthetic simplicity—one amide bond formation from two readily available fragments—also facilitates late-stage diversification: the pyrazolo[1,5-a]pyrimidin-6-amine intermediate can be coupled with a library of substituted benzoic acids to generate focused SAR arrays, making the 3,4-dimethyl variant an efficient entry point for parallel medicinal chemistry campaigns .

Synthetic efficiency
Reported
1 amide coupling step; 3,4-dimethylbenzoic acid precursor widely available at low cost; vs. 2–4 steps for 4-isopropoxy or 2-difluoromethanesulfonyl analogs
Lowers procurement cost and enables rapid analog library generation
Cost estimates vendor-dependent; verify at procurement
Synthetic accessibility Building block Cost efficiency Lead optimization Parallel synthesis

Hydrogen-Bond Donor Restraint: Single Amide NH Donor Minimizes Desolvation Penalty and Enhances Predicted Membrane Permeability vs. Multi-Donor Analogs

The target compound possesses a single hydrogen-bond donor (HBD; the secondary amide NH), a feature that distinguishes it from analogs incorporating additional HBD groups such as sulfonamides, primary amides, or hydroxyalkyl substituents [1]. According to the widely validated Veber rules for oral bioavailability, compounds with ≤5 HBD groups exhibit superior passive membrane permeability; within this constraint, reducing HBD count from 2–3 to 1 can improve parallel artificial membrane permeability assay (PAMPA) flux by 2- to 5-fold, as demonstrated across diverse compound series [2]. The 4-fluoro and unsubstituted parent analogs share this single-HBD profile, but the 4-isopropoxy analog (which introduces no additional HBD) carries a heavier lipophilic burden. The target compound thus occupies a favorable position at the intersection of low HBD count and moderate lipophilicity—a combination that computational models (e.g., BOILED-Egg plot within SwissADME) predict will confer high passive gastrointestinal absorption and blood–brain barrier permeation potential, expanding the compound's applicability to both peripheral and central nervous system target programs [3].

H-bond donor restraint
Cross-study
Single HBD (amide NH); Veber-compliant; vs. multi-donor analogs (2–3 HBD) that may reduce passive permeability. Predicted GI absorption and BBB permeation favorable.
Reduces efflux/solubility-related assay failure risk
Experimental PAMPA/Caco-2 data not available; computational model only
Hydrogen bonding Membrane permeability PAMPA Caco-2 Drug-likeness Rule of Five

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: Evidence-Validated Research and Procurement Application Scenarios


Kinase Inhibitor Lead Generation: CDK4/6 and PI3Kδ Scaffold-Hopping Starting Point

Based on the class-level kinase inhibition evidence demonstrating nanomolar CDK4/6 (IC50 0.087–0.114 μM) and PI3Kδ (IC50 2.8–18 nM) potency for pyrazolo[1,5-a]pyrimidine derivatives [1][2], 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is rationally deployed as a synthetically tractable, low-molecular-weight (266.30 Da) starting scaffold for kinase inhibitor lead generation programs. Its single HBD and moderate logP (2.2–2.6) satisfy lead-likeness criteria, making it suitable for fragment-based or structure-based drug design campaigns targeting CDKs, PI3Kδ, or related lipid and protein kinases [3]. Researchers should procure this compound as a core intermediate for amide library synthesis, coupling the pyrazolo[1,5-a]pyrimidin-6-amine with diverse carboxylic acids to explore SAR around the benzamide binding pocket. The 3,4-dimethyl substitution serves as a reference point for evaluating the steric and electronic effects of alternative substituents in parallel medicinal chemistry workflows.

Negative Control Compound for Advanced Pyrazolo[1,5-a]pyrimidine Inhibitor Studies

The target compound's structural simplicity—lacking the benzimidazole, indole, or extended aromatic systems present in highly optimized leads such as CPL302415 (PI3Kδ IC50 = 18 nM) or BS-194 (CDK2 IC50 = 3 nM)—makes it an appropriate negative control or baseline comparator in experiments using more potent pyrazolo[1,5-a]pyrimidine inhibitors [1][2]. When procured alongside a potent lead compound, the 3,4-dimethyl variant enables researchers to distinguish target-specific effects from scaffold-dependent but target-independent phenomena (e.g., assay interference, non-specific cytotoxicity). This application is particularly relevant for cellular target engagement assays (e.g., cellular thermal shift assay, NanoBRET), where a weaker-binding analog helps establish the correlation between biochemical potency and intracellular target occupancy.

Physicochemical Profiling Reference Standard for Benzamide Substituent SAR

Given the compound's well-defined lipophilicity (ΔlogP ≈ +0.8 vs. unsubstituted parent), single HBD count, and absence of halogen atoms or metabolically labile functional groups, it serves as an ideal reference standard for systematic physicochemical profiling of pyrazolo[1,5-a]pyrimidine benzamide libraries [1]. Procurement of the 3,4-dimethyl variant alongside analogs bearing fluoro, alkoxy, trifluoromethyl, or sulfonyl substituents enables head-to-head comparison of experimentally determined properties—shake-flask logP/logD, kinetic aqueous solubility, PAMPA permeability, microsomal intrinsic clearance, and plasma protein binding—generating a substituent-specific physicochemical dataset that informs multiparameter optimization (MPO) scoring and candidate prioritization in lead optimization programs [2].

Chemical Biology Tool for Kinase-Dependent Cell Proliferation Pathway Dissection

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated antiproliferative activity across multiple cancer cell lines, with compound 19i achieving an IC50 of 1.02 μM against HCT-116 colorectal cancer cells, comparable to doxorubicin (IC50 1.08 μM), and inducing G0/G1 cell cycle arrest with 47.76% total apoptosis [1]. The 3,4-dimethyl variant, as a simplified analog of this chemotype, can be employed in chemical biology studies to probe CDK-dependent cell cycle regulation and apoptosis signaling (p53, Bax, Bcl-2, caspase-3 pathways). When used in combination with selective CDK4/6 inhibitors (e.g., palbociclib) or PI3Kδ inhibitors (e.g., idelalisib), it enables pharmacological epistasis experiments that map kinase signaling networks and identify synergistic or antagonistic drug combinations in oncology or immunology research contexts [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Lead-like scaffold with single HBD, moderate logP, and synthetic accessibility
Kinase selectivity panel screening; SAR around benzamide pocket
Negative control for kinase assays
Simplified analog without advanced potency features of optimized leads
Target engagement specificity (CETSA, NanoBRET); distinguish scaffold-specific from target-specific effects
Physicochemical profiling reference
Well-defined lipophilicity, HBD count, no halogen artifacts
Experimental logP/logD, solubility, PAMPA, microsomal stability benchmark set
Cell proliferation pathway probe
Pyrazolo[1,5-a]pyrimidine chemotype associated with CDK-dependent cell cycle arrest
p53, Bax/Bcl-2, caspase-3 pathway response; combination epistasis with selective CDK4/6 or PI3Kδ inhibitors
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